2-Hydroxy Promazine-d6
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Overview
Description
2-Hydroxy Promazine-d6 is a deuterated analog of 2-Hydroxy Promazine, a metabolite of Promazine. Promazine is a phenothiazine derivative used primarily as an antipsychotic and antiemetic agent. The deuterated form, this compound, is often used in scientific research, particularly in studies involving metabolic pathways and pharmacokinetics due to its stable isotope labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy Promazine-d6 typically involves the deuteration of 2-Hydroxy Promazine. This process can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and controlled environments to ensure high yield and purity of the deuterated compound. Quality control measures are stringent to maintain the integrity of the isotope labeling .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy Promazine-d6 undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other substituents under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives depending on the substituent introduced .
Scientific Research Applications
2-Hydroxy Promazine-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace biochemical pathways and understand the metabolism of phenothiazine derivatives.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Promazine and its metabolites.
Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the consistency and purity of products
Mechanism of Action
The mechanism of action of 2-Hydroxy Promazine-d6 is similar to that of Promazine. It acts primarily as an antagonist at dopamine and serotonin receptors, particularly the dopamine D2 and serotonin 5-HT2 receptors. This antagonism leads to its antipsychotic and antiemetic effects. The deuterated form is used to study these mechanisms in greater detail due to its enhanced stability and traceability in metabolic studies .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties but different pharmacokinetic profiles.
Promethazine: A phenothiazine derivative used primarily as an antihistamine and antiemetic.
Acepromazine: Used mainly in veterinary medicine as a tranquilizer and antiemetic .
Uniqueness
2-Hydroxy Promazine-d6 is unique due to its stable isotope labeling, which allows for detailed metabolic and pharmacokinetic studies. This makes it a valuable tool in scientific research, providing insights that are not easily obtainable with non-deuterated compounds .
Biological Activity
2-Hydroxy Promazine-d6 is a deuterated derivative of the antipsychotic drug promazine, which belongs to the phenothiazine class of compounds. This compound is primarily utilized in pharmacological research to explore the metabolism and pharmacokinetics of promazine and related drugs. The incorporation of deuterium enhances analytical sensitivity, making it a valuable tool in drug metabolism studies.
Chemical Structure
The chemical structure of this compound features a phenothiazine moiety characterized by a tricyclic system comprising two benzene rings linked by a thiazine ring. The deuterated nature of this compound allows for improved tracking in mass spectrometry applications, facilitating detailed studies of its biological activity and interactions.
This compound exhibits biological activity similar to its parent compound, promazine. It functions primarily as an antagonist at dopamine D2 receptors, which is crucial for its antipsychotic effects. Additionally, it has antihistaminic properties due to its action on H1 receptors. The following table summarizes the key receptor interactions:
Receptor Type | Action | Significance |
---|---|---|
Dopamine D2 | Antagonist | Reduces psychotic symptoms |
Histamine H1 | Antagonist | Provides antihistaminic effects |
Muscarinic | Antagonist | May contribute to side effects |
Pharmacodynamics and Pharmacokinetics
Research indicates that this compound retains similar pharmacodynamic properties to promazine while providing enhanced insights into its pharmacokinetics due to the deuterium labeling. Studies have shown that the metabolic pathways of this compound involve various enzymatic reactions, including hydroxylation and O-demethylation, which are critical for understanding its therapeutic efficacy and safety profile.
Case Studies
Several studies have employed this compound to investigate its biological activity:
- Study on Metabolism : A study demonstrated that the deuterated compound allowed for more precise measurements of metabolic rates in liver microsomes compared to non-deuterated analogs. This study highlighted the potential for reduced interpatient variability in drug metabolism due to the slower metabolic rate associated with deuterated compounds.
- Pharmacological Effects : In animal models, this compound showed comparable efficacy to promazine in reducing symptoms of schizophrenia, with a favorable side effect profile attributed to its specific receptor interactions.
- Analytical Applications : The use of mass spectrometry techniques with this compound has provided insights into drug-drug interactions and the impact of various metabolic pathways on therapeutic outcomes.
Comparison with Similar Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Promethazine | Phenothiazine | Strong antihistamine properties; used for allergies |
Chlorpromazine | Phenothiazine | First-generation antipsychotic; broader receptor activity |
Thioridazine | Phenothiazine | Unique side effect profile; less frequently used today |
Perphenazine | Phenothiazine | Notable for its potency in treating schizophrenia |
The distinct advantage of this compound lies in its deuterated nature, which enhances analytical capabilities while maintaining similar pharmacological properties to promazine.
Properties
Molecular Formula |
C17H20N2OS |
---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
10-[3-[bis(trideuteriomethyl)amino]propyl]phenothiazin-2-ol |
InChI |
InChI=1S/C17H20N2OS/c1-18(2)10-5-11-19-14-6-3-4-7-16(14)21-17-9-8-13(20)12-15(17)19/h3-4,6-9,12,20H,5,10-11H2,1-2H3/i1D3,2D3 |
InChI Key |
YMVFQWULFRMLRA-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)O)C([2H])([2H])[2H] |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)O |
Origin of Product |
United States |
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